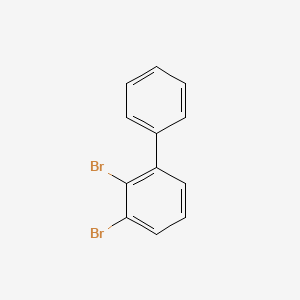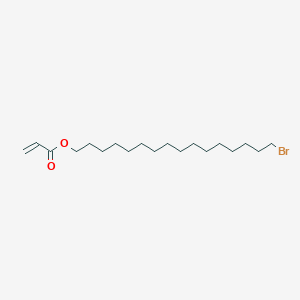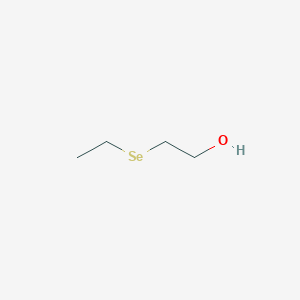![molecular formula C20H20Cl2O4 B14310269 3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride CAS No. 110589-12-3](/img/structure/B14310269.png)
3,3'-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride is a chemical compound known for its unique structure and properties. It is used in various industrial and scientific applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride typically involves the reaction of hexane-1,6-diol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid and alcohol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted benzoyl derivatives can be formed.
Carboxylic Acids and Alcohols: Hydrolysis leads to the formation of carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride is used in several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of high-performance materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride involves its reactivity towards nucleophiles. The compound’s benzoyl chloride groups are highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-[Ethane-1,2-diylbis(oxy)]dibenzoyl chloride
- 3,3’-[Propane-1,3-diylbis(oxy)]dibenzoyl chloride
Uniqueness
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzoyl chloride is unique due to its longer hexane linker, which provides greater flexibility and different reactivity compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific spatial arrangements and reactivity profiles.
Eigenschaften
CAS-Nummer |
110589-12-3 |
|---|---|
Molekularformel |
C20H20Cl2O4 |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
3-[6-(3-carbonochloridoylphenoxy)hexoxy]benzoyl chloride |
InChI |
InChI=1S/C20H20Cl2O4/c21-19(23)15-7-5-9-17(13-15)25-11-3-1-2-4-12-26-18-10-6-8-16(14-18)20(22)24/h5-10,13-14H,1-4,11-12H2 |
InChI-Schlüssel |
CGKPEJVQPCXDQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine](/img/structure/B14310190.png)





![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)






